4-fluoro-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide
Overview
Description
4-fluoro-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide is a synthetic organic compound that belongs to the class of benzamides It features a fluorine atom attached to a benzene ring, which is further connected to a piperidine moiety through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 4-fluorobenzoyl chloride, which is synthesized by reacting 4-fluorobenzoic acid with thionyl chloride.
Coupling Reaction: The intermediate is then reacted with 4-[(4-methylpiperidin-1-yl)carbonyl]aniline in the presence of a base, such as triethylamine, to form the desired product. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides with various functional groups replacing the fluorine atom.
Scientific Research Applications
4-fluoro-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Materials Science: Due to its unique structural features, the compound can be used in the design and synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used as a probe in biological studies to understand its interaction with various biomolecules and cellular pathways.
Industrial Applications: It may find use in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide: This compound features a sulfonyl group instead of a carbonyl group, which may alter its chemical properties and biological activity.
4-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide: Lacks the carbonyl group, which can influence its reactivity and interaction with biological targets.
Uniqueness
4-fluoro-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide is unique due to the presence of both the fluorine atom and the piperidine moiety, which can impart specific chemical and biological properties. The combination of these features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14-10-12-23(13-11-14)20(25)16-4-8-18(9-5-16)22-19(24)15-2-6-17(21)7-3-15/h2-9,14H,10-13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTNUYFWDUHPGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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